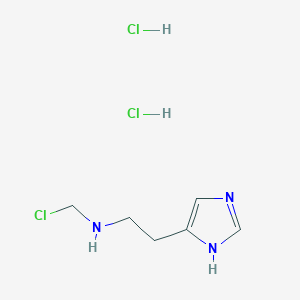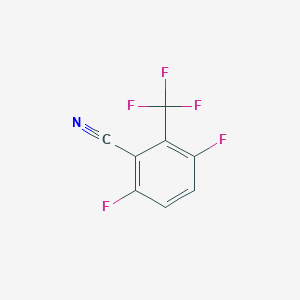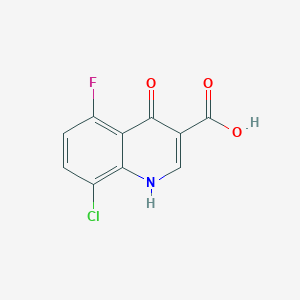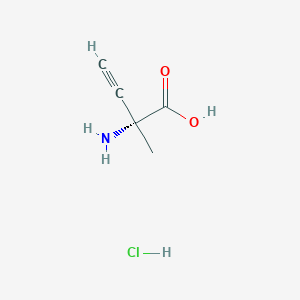
4-(Triethylsilyl)benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Triethylsilyl)benzaldehyde is an organic compound with the molecular formula C12H14OSi. It is a benzaldehyde derivative where the benzene ring is substituted with a triethylsilyl group at the para position. This compound is known for its utility in organic synthesis, particularly in the preparation of various functional materials and intermediates.
準備方法
4-(Triethylsilyl)benzaldehyde can be synthesized through several methods. One common synthetic route involves the Sonogashira coupling reaction. In this method, 4-bromobenzaldehyde is reacted with triethylsilylacetylene in the presence of a palladium catalyst and a base, such as triethylamine, under an inert atmosphere . The reaction proceeds through the formation of a carbon-carbon triple bond, followed by the attachment of the triethylsilyl group.
Another method involves the reaction of 4-bromobenzaldehyde with triphenylphosphine in anhydrous triethylamine, followed by the addition of ethynyltrimethylsilane and palladium(II) acetate under argon . This method also utilizes the Sonogashira coupling reaction to achieve the desired product.
化学反応の分析
4-(Triethylsilyl)benzaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Some common reactions include:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triethylsilyl group can be substituted with other functional groups through reactions with nucleophiles or electrophiles.
科学的研究の応用
4-(Triethylsilyl)benzaldehyde is widely used in scientific research due to its versatility and reactivity. Some of its applications include:
Organic Synthesis: It serves as a key intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyestuffs.
Material Science: It is used in the preparation of functional materials, such as porphyrin-based compounds, which have applications in solar cells and other electronic devices.
Chemical Biology: It is employed in the synthesis of biologically active molecules and probes for studying biological processes.
作用機序
The mechanism of action of 4-(Triethylsilyl)benzaldehyde is primarily based on its reactivity as an aldehyde and the presence of the triethylsilyl group. The aldehyde group can undergo nucleophilic addition reactions, while the triethylsilyl group can be involved in various substitution reactions. These reactions enable the compound to participate in the formation of complex molecular structures and functional materials.
類似化合物との比較
4-(Triethylsilyl)benzaldehyde can be compared with other similar compounds, such as 4-(Trimethylsilyl)benzaldehyde and 4-ethynylbenzaldehyde. While all these compounds contain a benzaldehyde moiety, their reactivity and applications differ due to the nature of the substituent groups.
特性
分子式 |
C13H20OSi |
|---|---|
分子量 |
220.38 g/mol |
IUPAC名 |
4-triethylsilylbenzaldehyde |
InChI |
InChI=1S/C13H20OSi/c1-4-15(5-2,6-3)13-9-7-12(11-14)8-10-13/h7-11H,4-6H2,1-3H3 |
InChIキー |
IYTQLHBMYATZIG-UHFFFAOYSA-N |
正規SMILES |
CC[Si](CC)(CC)C1=CC=C(C=C1)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Methyl-1-phenyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]quinoline](/img/structure/B12838007.png)




![3-deuteriooxy-1-[(8S,10S,11S,13S,14S,16R,17R)-11,16,17-trideuteriooxy-9-fluoro-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]propane-1,2-dione](/img/structure/B12838044.png)

![2-(Benzo[d][1,3]dioxol-5-yl)-5-nitro-1H-benzo[d]imidazole](/img/structure/B12838052.png)


![4'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B12838068.png)

![2-(4-(Allyloxy)phenyl)-1-benzyl-1H-benzo[d]imidazole](/img/structure/B12838080.png)

